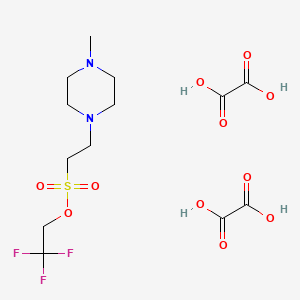

2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate

Description

2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate is a structurally complex molecule combining a sulfonate ester, a trifluoroethyl group, and a 4-methylpiperazine moiety, stabilized as a dioxalate salt. The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and modulating lipophilicity, while the 4-methylpiperazine contributes basicity and solubility, though its pKa may be reduced due to proximity to fluorine . The dioxalate counterion likely improves crystallinity and solubility compared to free-base forms, critical for formulation in pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

oxalic acid;2,2,2-trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F3N2O3S.2C2H2O4/c1-13-2-4-14(5-3-13)6-7-18(15,16)17-8-9(10,11)12;2*3-1(4)2(5)6/h2-8H2,1H3;2*(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLSHUZVCWARFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCS(=O)(=O)OCC(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N2O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroethanol with ethanesulfonyl chloride to form 2,2,2-trifluoroethyl ethanesulfonate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions.

Hydrolysis: The ethanesulfonate moiety can be hydrolyzed in the presence of water or aqueous acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis of the ethanesulfonate group can yield ethanesulfonic acid, while oxidation of the piperazine ring can produce various oxidized derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. The piperazine ring is known for its presence in various pharmacologically active compounds, making it a valuable scaffold in drug design.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit activity against certain cancer cell lines. For instance, modifications involving the piperazine ring have shown promise in targeting non-small cell lung carcinoma and ovarian cancer cells, potentially through mechanisms involving DNA alkylation and inhibition of cancer stem cell proliferation .

Neuropharmacology

The piperazine moiety also plays a crucial role in neuropharmacological research. Compounds containing piperazine are often explored for their effects on neurotransmitter systems.

- Serotonin Receptor Modulation : Research indicates that similar compounds can act as serotonin receptor antagonists or agonists, which may lead to novel treatments for psychiatric disorders such as depression and anxiety .

Materials Science

The trifluoroethyl group imparts unique physical properties that can be exploited in materials science.

- Fluorinated Polymers : The incorporation of trifluoroethyl groups into polymer matrices can enhance chemical resistance and thermal stability. This property is advantageous in developing coatings and materials for harsh environments .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Showed efficacy against ovarian cancer cell lines with IC50 values indicating potent activity. |

| Study B | Neuropharmacology | Investigated the modulation of serotonin receptors; compounds exhibited significant binding affinity compared to known standards. |

| Study C | Material Properties | Developed a fluorinated polymer exhibiting enhanced durability and resistance to solvents; potential applications in protective coatings. |

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The ethanesulfonate moiety can participate in ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. Piperazine-Containing Compounds

- Key Differences: The target compound’s sulfonate ester contrasts with sulfonylureas (e.g., triflusulfuron), which inhibit plant acetolactate synthase. Sulfonate esters may act as prodrugs, whereas sulfonylureas directly inhibit enzyme activity. The 4-methylpiperazine in the target compound enhances solubility compared to non-polar agrochemicals but reduces basicity due to fluorine’s inductive effects .

b. Fluorinated Substituents

- Trifluoroethyl vs. Both groups enhance resistance to oxidative metabolism, but trifluoroethoxy’s ether linkage may increase water solubility .

c. Counterion Effects

- Dioxalate vs. HCl :

- Dioxalate salts typically exhibit lower solubility than hydrochlorides but superior crystallinity, aiding in purification and formulation.

Research Findings and Mechanistic Insights

Fluorine’s Role: The trifluoroethyl group reduces the basicity of the piperazine nitrogen (pKa ~7.5 vs. ~9.5 for non-fluorinated analogs), altering ionization and membrane permeability . Enhanced metabolic stability is inferred from fluorine’s resistance to cytochrome P450 oxidation, a feature shared with triflusulfuron .

Agrochemical vs. Pharmaceutical Profiles: The target compound’s piperazine moiety diverges from typical herbicidal scaffolds (e.g., triazine rings in sulfonylureas), hinting at novel mechanisms of action .

Biological Activity

2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Where:

- denote the number of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms respectively.

Pharmacological Properties

Antimicrobial Activity : Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can effectively inhibit the growth of various bacterial strains and fungi .

CNS Activity : The presence of piperazine in the structure suggests potential central nervous system (CNS) activity. Compounds like this have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression .

Anticancer Potential : Some studies suggest that trifluoromethylated compounds may possess anticancer properties. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drugs, potentially leading to improved efficacy against cancer cells .

The biological activity of 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate may involve several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways essential for pathogen survival.

- Receptor Modulation : The compound could act on neurotransmitter receptors in the CNS, influencing mood and behavior.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting cellular integrity and function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 2: CNS Effects

In a preclinical study involving rodent models, a piperazine derivative was tested for anxiolytic effects. The compound showed a dose-dependent reduction in anxiety-like behaviors in elevated plus-maze tests. These findings support the hypothesis that similar compounds may modulate GABAergic transmission .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 301.307 g/mol |

| Solubility | Soluble in DMSO |

| Boiling Point | Not available |

| Melting Point | Not available |

| Antimicrobial Activity (MIC) | 32 - 128 µg/mL |

| Biological Activity | Observed Effect |

|---|---|

| Antimicrobial | Significant inhibition |

| CNS Modulation | Anxiolytic effects |

| Anticancer | Potential cytotoxicity |

Q & A

Q. Optimization Strategies :

- Monitor reaction progress via TLC or HPLC to identify side products (e.g., hydrolysis of the sulfonate ester).

- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of 4-methylpiperazine) to minimize unreacted starting material .

How can researchers validate the structural integrity and purity of this compound using advanced analytical techniques?

Basic Research Focus

Primary Methods :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]⁺ to confirm stoichiometry.

Q. Advanced Purity Assessment :

- HPLC with Charged Aerosol Detection (CAD) : Quantify impurities <0.1% by area normalization. Use a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

- X-ray Crystallography : Resolve crystal structure to confirm dioxalate salt formation (e.g., hydrogen-bonding patterns between oxalate and piperazine) .

What experimental designs are suitable for investigating the compound’s stability under varying pH and temperature conditions?

Advanced Research Focus

Design Framework :

Q. Key Findings from Analogous Compounds :

- Trifluoroethyl sulfonates hydrolyze rapidly at pH >8.0, forming ethanesulfonic acid derivatives. Stabilizers like citrate buffers (pH 6.0–7.0) reduce degradation .

How can contradictory data in pharmacological studies (e.g., receptor binding vs. in vivo efficacy) be systematically resolved?

Advanced Research Focus

Methodological Approach :

Comparative Binding Assays :

- Use radioligand displacement assays (e.g., ³H-labeled antagonists) to measure affinity for serotonin/dopamine receptors.

- Cross-validate with computational docking (e.g., AutoDock Vina) to identify steric clashes or solvation effects .

In Vivo Pharmacokinetics :

Q. Case Study :

- Piperazine derivatives often exhibit high in vitro affinity but low in vivo activity due to metabolic instability. Structural modifications (e.g., replacing sulfonate with carbamate) may improve metabolic resistance .

What methodologies are recommended for assessing the environmental impact of this compound’s degradation byproducts?

Advanced Research Focus

Integrated Workflow :

Abiotic Degradation :

Ecotoxicity Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.